![molecular formula C14H15N3O B2394549 N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide CAS No. 2361642-79-5](/img/structure/B2394549.png)
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide, commonly known as PEPA, is a chemical compound that belongs to the family of pyrazole derivatives. PEPA has gained significant attention in the scientific community due to its potential applications in neurological research.
Mecanismo De Acción
PEPA acts as a positive allosteric modulator of the AMPA receptor. It binds to a specific site on the receptor and enhances the response of the receptor to glutamate, which is the primary neurotransmitter involved in synaptic transmission. This results in an increase in the influx of calcium ions into the postsynaptic neuron, which triggers LTP and enhances synaptic plasticity.
Biochemical and Physiological Effects
PEPA has been shown to have a variety of biochemical and physiological effects. It enhances LTP in the hippocampus, which is a process that is critical for learning and memory. It also increases the release of dopamine in the prefrontal cortex, which is a region of the brain that is involved in executive function and decision-making. Additionally, PEPA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using PEPA in lab experiments is its selectivity for the AMPA receptor. This allows researchers to specifically target this receptor and study its effects on synaptic plasticity and memory formation. Additionally, PEPA is relatively easy to synthesize and has good solubility in water, which makes it easy to administer in experiments.
One of the limitations of using PEPA in lab experiments is that it has a relatively short half-life, which means that its effects may be transient. Additionally, PEPA has not been extensively studied in vivo, and its effects on behavior and cognition are not well understood.
Direcciones Futuras
For research on PEPA include the development of more potent and selective AMPA receptor agonists and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
PEPA can be synthesized through a reaction between 1-(1-phenylethyl)pyrazole-4-carboxylic acid and thionyl chloride. This reaction produces 1-(1-phenylethyl)pyrazole-4-carbonyl chloride, which is then reacted with propargylamine to form PEPA.
Aplicaciones Científicas De Investigación
PEPA has been extensively studied for its potential applications in neurological research. It is a selective agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. PEPA has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a process that is critical for learning and memory.
Propiedades
IUPAC Name |
N-[1-(1-phenylethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)16-13-9-15-17(10-13)11(2)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUCXCBHKLBPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C(C=N2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)
![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2394467.png)
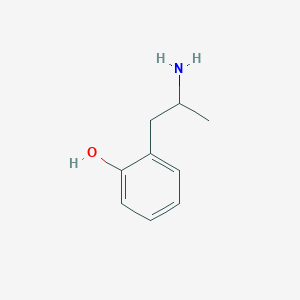
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2394469.png)

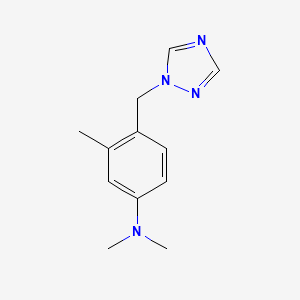
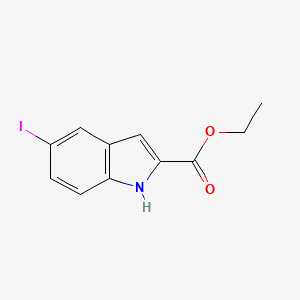
![3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394474.png)
![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/no-structure.png)

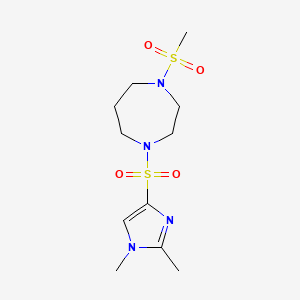
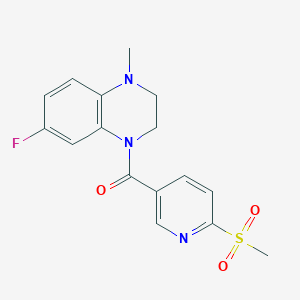

![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone](/img/structure/B2394483.png)